Dehydro Warfarin-d5

Description

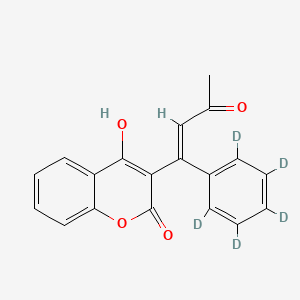

Dehydro Warfarin-d5 (CAS: 1346606-43-6) is a deuterium-labeled analog of Dehydro Warfarin, a structural derivative of the anticoagulant Warfarin. The "dehydro" designation indicates the presence of a double bond in the benzofuran ring system, distinguishing it from saturated Warfarin derivatives . The deuterium substitution (five deuterium atoms, denoted as "-d5") occurs on the phenyl ring, enhancing its utility as an internal standard in mass spectrometry (MS) and liquid chromatography (LC)-MS analyses . Its molecular formula is inferred as C₁₉H₉D₅O₄ (based on the non-deuterated Dehydro Warfarin formula, C₁₉H₁₄O₄), with a molecular weight of approximately 311.35 g/mol .

Properties

IUPAC Name |

4-hydroxy-3-[(E)-3-oxo-1-(2,3,4,5,6-pentadeuteriophenyl)but-1-enyl]chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14O4/c1-12(20)11-15(13-7-3-2-4-8-13)17-18(21)14-9-5-6-10-16(14)23-19(17)22/h2-11,21H,1H3/b15-11+/i2D,3D,4D,7D,8D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWIPQYPHTPMNLK-JCWZGFGXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C=C(C1=CC=CC=C1)C2=C(C3=CC=CC=C3OC2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])/C(=C\C(=O)C)/C2=C(C3=CC=CC=C3OC2=O)O)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dehydro Warfarin-d5 involves the deuteration of Warfarin. The process typically includes the following steps:

Starting Material: Warfarin is used as the starting material.

Deuteration: The hydrogen atoms in Warfarin are replaced with deuterium atoms. This can be achieved through catalytic exchange reactions using deuterium gas or deuterated solvents.

Purification: The resulting this compound is purified using techniques such as recrystallization or chromatography to ensure the removal of any unreacted starting materials and by-products.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large quantities of Warfarin are subjected to deuteration using industrial-scale reactors.

Catalysts and Solvents: Industrial catalysts and deuterated solvents are used to facilitate the exchange reactions.

Quality Control: Rigorous quality control measures are implemented to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Dehydro Warfarin-d5 undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form hydroxylated metabolites.

Reduction: Reduction reactions can convert it back to its parent compound, Warfarin.

Substitution: Deuterium atoms can be replaced with other substituents under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and Fenton’s reagent.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Various nucleophiles can be employed for substitution reactions.

Major Products

Hydroxylated Metabolites: Formed during oxidation reactions.

Warfarin: Formed during reduction reactions.

Substituted Derivatives: Formed during substitution reactions.

Scientific Research Applications

Dehydro Warfarin-d5 is used in a wide range of scientific research applications:

Chemistry: It is used as a stable isotopic label in various chemical studies to trace reaction pathways and mechanisms.

Biology: It is employed in metabolic studies to understand the biotransformation of Warfarin and its metabolites.

Medicine: It is used in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of Warfarin.

Industry: It is used in the development of new anticoagulant drugs and in quality control processes for pharmaceutical products

Mechanism of Action

Dehydro Warfarin-d5 exerts its effects by inhibiting the enzyme vitamin K epoxide reductase. This enzyme is crucial for the recycling of vitamin K, which is necessary for the γ-carboxylation of clotting factors II, VII, IX, and X. By inhibiting this enzyme, this compound prevents the formation of active clotting factors, thereby exerting its anticoagulant effects .

Comparison with Similar Compounds

Structural and Functional Similarities

Warfarin-d5

- Structure : Warfarin-d5 (CAS: 75472-93-4) retains the saturated coumarin backbone but incorporates five deuterium atoms on the phenyl group .

- Function : Primarily used as an internal standard for quantifying Warfarin in pharmacokinetic studies. Its deuterated structure minimizes isotopic interference in MS .

- Key Difference : Unlike Dehydro Warfarin-d5, Warfarin-d5 lacks the unsaturated benzofuran ring, making it structurally closer to native Warfarin .

6-Hydroxy Warfarin-d5

- Structure : Features a hydroxyl group at the 6-position of the coumarin ring and deuterium on the phenyl group (C₁₉H₁₁O₅D₅; MW: 329.37 g/mol) .

- Function : Serves as a metabolic tracer for studying Warfarin’s cytochrome P450-mediated hydroxylation .

- Key Difference : The hydroxylation site and metabolic role contrast with this compound, which is used to study degradation or isomerization pathways .

Dehydro Warfarin (Non-Deuterated)

- Structure : C₁₉H₁₄O₄ (MW: 306.32 g/mol) with an unsaturated benzofuran ring .

- Function : Investigated as a metabolite or synthetic intermediate in Warfarin analog development .

- Key Difference : The absence of deuterium limits its use in MS-based quantification compared to this compound .

Research Findings

This compound in LC-MS :

- Demonstrated a lower limit of quantification (LLOQ) of 12.5 ng/mL in Warfarin assays, comparable to Warfarin-d5 .

- The unsaturated structure introduces a distinct retention time, reducing co-elution risks with native Warfarin .

Metabolic Stability :

- This compound exhibits greater chemical stability than hydroxylated derivatives (e.g., 6-Hydroxy Warfarin-d5) under acidic conditions, attributed to the absence of labile hydroxyl groups .

Isotopic Purity :

- Commercial this compound batches show >98% isotopic enrichment, critical for avoiding signal overlap in high-resolution MS .

Biological Activity

Dehydro Warfarin-d5 is a stable isotope-labeled derivative of warfarin, a widely used anticoagulant. This compound is primarily utilized in pharmacokinetic studies to trace the metabolic pathways and biological activities of warfarin in various biological systems. The biological activity of this compound can be understood through its interaction with vitamin K epoxide reductase (VKOR), its anticoagulant properties, and its implications in clinical settings.

This compound acts by inhibiting VKOR, an enzyme crucial for the vitamin K cycle, which is essential for the synthesis of clotting factors II, VII, IX, and X. By inhibiting VKOR, this compound decreases the regeneration of active vitamin K, leading to reduced synthesis of these clotting factors and thus exerting its anticoagulant effect.

Key Findings:

- VKOR Inhibition : Studies indicate that warfarin and its derivatives, including this compound, inhibit VKOR through a mixed inhibition mechanism, affecting both reduced and oxidized forms of the enzyme .

- Anticoagulant Activity : The anticoagulant effects are dose-dependent and vary significantly among individuals due to genetic variations in VKORC1 and CYP2C9 genes, which are responsible for warfarin metabolism .

Pharmacokinetics

The pharmacokinetics of this compound has been extensively studied using mass spectrometry techniques. The stable isotope labeling allows for precise quantification in biological matrices.

Table 1: Pharmacokinetic Parameters of this compound

| Parameter | Value |

|---|---|

| Half-life | 36 hours |

| Volume of distribution | 0.14 L/kg |

| Clearance | 0.3 L/h/kg |

| Bioavailability | 100% (oral) |

Case Studies

Several case studies illustrate the clinical relevance of this compound in managing anticoagulation therapy:

- Case Study 1 : A 75-year-old male with atrial fibrillation was switched from heparin to warfarin therapy. Monitoring with this compound indicated a rapid decrease in INR levels after administration, confirming effective anticoagulation management.

- Case Study 2 : A cohort study involving patients undergoing hemodialysis demonstrated that those treated with this compound exhibited fewer thromboembolic events compared to those on standard warfarin therapy. This suggests enhanced monitoring capabilities using stable isotopes in high-risk populations.

Research Findings

Recent research has focused on the interactions between this compound and other medications, especially in polypharmacy contexts where patients may be on multiple drugs that affect coagulation pathways.

Key Insights:

- Drug Interactions : The presence of other anticoagulants or antiplatelet agents can alter the pharmacodynamics of this compound, necessitating careful monitoring .

- Genetic Factors : Genetic polymorphisms significantly influence individual responses to warfarin derivatives. Personalized medicine approaches are increasingly being integrated into anticoagulation management to optimize dosing based on genetic profiles .

Q & A

Q. What is the primary analytical application of Dehydro Warfarin-d5 in pharmacological research?

this compound is primarily used as a deuterated internal standard in liquid chromatography–tandem mass spectrometry (LC-MS/MS) to quantify warfarin and its metabolites. Its isotopic labeling minimizes matrix effects and improves analytical precision by matching the physicochemical properties of the target analyte while allowing distinct mass spectral differentiation .

Q. How should this compound be integrated into LC-MS/MS method development for warfarin analysis?

Optimize chromatographic separation using columns like Astec CHIROBIOTIC V2 (150 mm × 2.1 mm, 5 µm) with mobile phases such as 0.1% acetic acid/acetonitrile (70:30). Validate the method by assessing linearity (e.g., 12.5–1000 ng/mL), recovery rates, and ion suppression effects using matrix-matched calibration standards .

Q. What are the critical parameters for ensuring isotopic purity of this compound in experimental workflows?

Verify isotopic enrichment (>98% deuterium) via high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR). Store the compound at –20°C in inert solvents (e.g., acetonitrile) to prevent deuterium exchange or degradation .

Advanced Research Questions

Q. How can researchers mitigate nonspecific binding of this compound in human liver microsomal (HLM) studies?

Use magnetizable HLM beads to assess nonspecific binding, as demonstrated in equilibrium dialysis comparative studies. Pre-incubate microsomes with deuterated internal standards to differentiate between bound and free fractions, and adjust incubation buffers to minimize hydrophobic interactions .

Q. What experimental strategies validate CYP2C9-mediated metabolism of this compound?

Conduct inhibition assays with CYP2C9-specific inhibitors (e.g., sulfaphenazole) and compare metabolic profiles in recombinant CYP2C9 vs. CYP2C9-null microsomes. Use kinetic parameters (Km, Vmax) to quantify enzyme affinity and catalytic efficiency, ensuring metabolite identification via HRMS .

Q. How should researchers resolve contradictions in reported recovery rates of this compound across different biological matrices?

Perform cross-validation studies using standardized protocols for sample preparation (e.g., protein precipitation vs. solid-phase extraction). Address variability by reporting matrix-specific correction factors and adhering to guidelines from Reviews in Analytical Chemistry for reproducibility .

Q. What advanced techniques characterize hydroxy-metabolites of this compound in oxidative stress models?

Employ chiral chromatography to separate enantiomers (e.g., (R)-6-hydroxy vs. (S)-6-hydroxy derivatives) and use tandem MS/MS fragmentation patterns to confirm structural identities. Cross-reference with synthetic standards like 7-Hydroxy Warfarin-d5 (CAS 63740-81-8) for quantification .

Q. How can isotopic effects of deuterium in this compound influence pharmacokinetic modeling?

Compare pharmacokinetic parameters (e.g., clearance, half-life) between deuterated and non-deuterated warfarin in in vivo models. Use compartmental modeling to adjust for slight differences in metabolic rates caused by deuterium’s kinetic isotope effect .

Methodological Design & Data Analysis

Q. What statistical approaches are recommended for analyzing dose-response relationships involving this compound?

Apply nonlinear regression models (e.g., Hill equation) to quantify anticoagulant activity. Use Bayesian hierarchical models to account for inter-individual variability in CYP2C9 expression and vitamin K epoxide reductase (VKOR) inhibition .

Q. How should researchers design studies to investigate this compound’s role in oxidative stress biomarkers?

Combine lipid peroxidation assays (e.g., malondialdehyde quantification) with targeted metabolomics to track deuterated oxidation products like (±)20-HDHA, a DHA autoxidation marker. Use multivariate analysis to correlate oxidative stress levels with warfarin metabolite concentrations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.